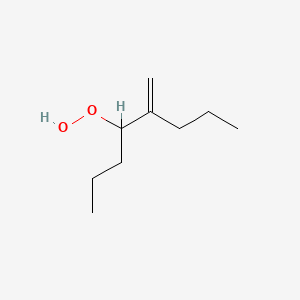
(Heptadecafluorooctyl)cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Heptadecafluorooctyl)cycloheptane is a fluorinated organic compound characterized by the presence of a cycloheptane ring attached to a heptadecafluorooctyl group. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Heptadecafluorooctyl)cycloheptane typically involves the reaction of cycloheptane with heptadecafluorooctyl iodide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Heptadecafluorooctyl)cycloheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully reduced fluorinated hydrocarbons.
Substitution: Formation of substituted cycloheptane derivatives.
Scientific Research Applications
(Heptadecafluorooctyl)cycloheptane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated hydrocarbons.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, such as coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of (Heptadecafluorooctyl)cycloheptane involves its interaction with specific molecular targets and pathways. The fluorinated nature of the compound allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in various research applications.
Comparison with Similar Compounds
Similar Compounds
- (Heptadecafluorooctyl)benzene
- (Heptadecafluorooctyl)cyclohexane
- (Heptadecafluorooctyl)cyclopentane
Uniqueness
(Heptadecafluorooctyl)cycloheptane is unique due to its larger ring size compared to similar compounds like (Heptadecafluorooctyl)cyclohexane and (Heptadecafluorooctyl)cyclopentane. This larger ring size can influence its chemical reactivity and physical properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
172369-52-7 |
|---|---|
Molecular Formula |
C15H13F17 |
Molecular Weight |
516.24 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylcycloheptane |
InChI |
InChI=1S/C15H13F17/c16-8(17,7-5-3-1-2-4-6-7)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h7H,1-6H2 |
InChI Key |
VVAMQIVPWLJLED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


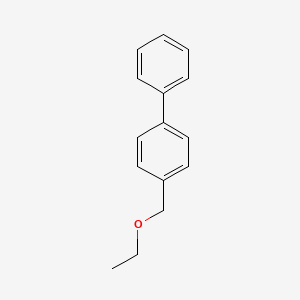
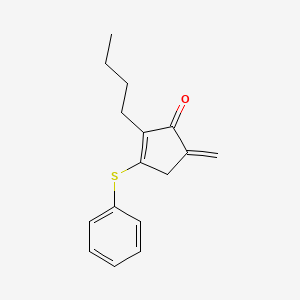
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)

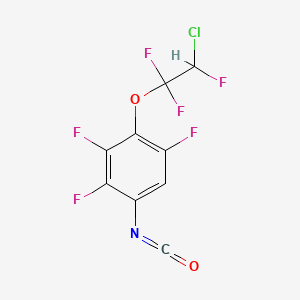
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
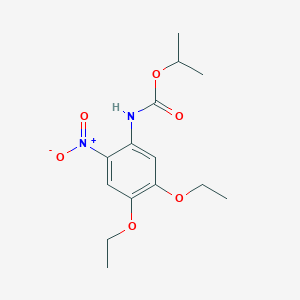
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)
